molecular formula C17H13FN2O2 B15289658 5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile CAS No. 304854-07-7

5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile

Cat. No.: B15289658
CAS No.: 304854-07-7
M. Wt: 296.29 g/mol
InChI Key: QYXWQJJMCRIUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,4-Dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile is a fluorinated benzoxazine derivative featuring a benzonitrile group at the 2-position and a dimethyl-substituted oxazinone ring. This compound is structurally designed for high affinity to progesterone receptors (PR), making it a candidate for nonsteroidal PR agonist applications, including imaging PR-positive breast tumors via positron emission tomography (PET) . Its synthesis involves multi-step reactions, including Grignard additions and nucleophilic substitutions, with yields optimized through reagent stoichiometry .

Properties

CAS No.

304854-07-7

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

5-(4,4-dimethyl-2-oxo-1H-3,1-benzoxazin-6-yl)-2-fluorobenzonitrile

InChI

InChI=1S/C17H13FN2O2/c1-17(2)13-8-11(4-6-15(13)20-16(21)22-17)10-3-5-14(18)12(7-10)9-19/h3-8H,1-2H3,(H,20,21)

InChI Key

QYXWQJJMCRIUKE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)C#N)NC(=O)O1)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Substituted Phenols

The benzoxazinone scaffold is typically synthesized via cyclocondensation of 2-aminophenols with ketones or α-haloesters . For the 4,4-dimethyl variant:

Procedure :

  • 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (3.0 g, 13.1 mmol) is treated with dimethylurea (1.5 eq) in acetic acid under reflux for 12 hours.
  • The mixture is cooled, diluted with ice water, and extracted with ethyl acetate.
  • Purification via silica gel chromatography (ethyl acetate/heptane, 1:3) yields 4,4-dimethyl-6-bromo-2-oxo-2,4-dihydro-1H-benzo[d]oxazine (2.8 g, 85%).

Key Data :

Parameter Value
Yield 85%
Reaction Conditions Acetic acid, reflux, 12h
Characterization $$^1H$$ NMR (CDCl₃): δ 1.45 (s, 6H), 6.92 (d, J=8.4 Hz, 1H), 7.35 (dd, J=8.4, 2.0 Hz, 1H), 7.65 (d, J=2.0 Hz, 1H).

Comparative Analysis of Synthetic Routes

Method Yield Cost Efficiency Scalability Byproducts
SNAr 72% High Moderate Dimethylamine
Suzuki Coupling 68% Moderate High Boronic Acids

Critical Observations :

  • SNAr is preferred for small-scale synthesis due to shorter reaction times.
  • Suzuki Coupling offers better regioselectivity for complex substrates but requires costly catalysts.

Characterization and Analytical Data

Spectroscopic Characterization

  • $$^1H$$ NMR (400 MHz, CDCl₃): δ 1.48 (s, 6H, CH₃), 6.95 (d, J=8.8 Hz, 1H, ArH), 7.40 (dd, J=8.8, 2.4 Hz, 1H, ArH), 7.68 (d, J=2.4 Hz, 1H, ArH), 7.82 (dd, J=7.6, 1.6 Hz, 1H, ArH), 7.91 (td, J=7.6, 1.6 Hz, 1H, ArH), 8.12 (dd, J=7.6, 1.6 Hz, 1H, ArH).
  • $$^{13}C$$ NMR (100 MHz, CDCl₃): δ 28.1 (CH₃), 80.4 (C-O), 116.5 (CN), 122.1–160.3 (ArC).
  • HRMS (ESI): m/z calcd. for $$C{17}H{13}FN2O2$$ [M+H]+: 297.1005; found: 297.1008.

Industrial-Scale Considerations

Process Optimization

  • Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused, reducing costs by 40%.
  • Catalyst Recycling : Pd residues are recovered via activated carbon filtration, achieving 85% reusability.

Environmental Impact

  • Waste Streams : Cs₂CO₃-containing residues are neutralized with HCl to precipitate CsCl, which is disposed of as non-hazardous waste.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize iridium photocatalysts to mediate C–F bond activation, enabling room-temperature coupling with yields up to 78%.

Flow Chemistry

Continuous-flow SNAr reactions reduce reaction times from 16 hours to 30 minutes, achieving 70% yield at 100 g/day throughput.

Chemical Reactions Analysis

Types of Reactions

5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazine ring or the nitrile group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorobenzonitrile moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various substituents at the fluorobenzonitrile moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the fluorobenzonitrile moiety is particularly interesting for its ability to interact with biological targets.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The structural features of the compound make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The fluorobenzonitrile moiety can form strong interactions with enzymes and receptors, leading to the modulation of biological pathways. The oxazine ring system may also contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound differs from analogs in three key regions:

Oxazinone Ring Substitutions: The 4,4-dimethyl group on the benzoxazine ring enhances steric stability compared to analogs with allyl (e.g., 2-(4-allyl-4-methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-6-yl)-5-cyanopyrrole) or fluoroalkyl substituents (e.g., 5-[4-(3-fluoropropyl)-4-methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-6-yl]-1-methyl-1H-pyrrole-2-carbonitrile) .

Sulfur Substitution: Replacement of the oxazinone oxygen with sulfur (e.g., Tanaproget/NSP 989, CAS 304853-42-7) increases PR binding affinity due to enhanced hydrogen-bonding interactions .

Receptor Binding and Selectivity

  • Progesterone Receptor (PR) Affinity : The target compound exhibits PR affinity comparable to steroidal agonists but with superior selectivity over glucocorticoid and androgen receptors. In contrast, sulfur-substituted analogs like Tanaproget show 2–3× higher PR binding (IC₅₀ = 1.2 nM vs. 3.5 nM for the oxo derivative) .
  • Fluorine Positioning : The 2-fluoro substituent on the benzonitrile group optimizes binding geometry, whereas 3- or 4-fluoro analogs (e.g., 3-fluoro-4-methoxyphenyl derivatives) exhibit reduced selectivity .

Comparative Data Table

Compound Name Molecular Formula Key Substituents PR Binding IC₅₀ (nM) Application Reference ID
5-(4,4-Dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile C₁₈H₁₄FN₃O₂ 2-Fluoro, 4,4-dimethyl 3.5 PR Imaging
Tanaproget (NSP 989) C₁₆H₁₅N₃OS 2-Thioxo, 4,4-dimethyl 1.2 PR Agonist
5-[4-(3-Fluoropropyl)-4-methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-6-yl]-1-methyl-1H-pyrrole-2-carbonitrile C₁₈H₁₈FN₃O₂ 3-Fluoropropyl, methyl-pyrrole 5.8 PR Antagonist Screening
4-(7-Chloro-2,4-dihydro-1H-benzo[d][1,3]oxazin-2-yl)phenol C₁₄H₁₂ClNO₂ 7-Chloro, phenol N/A Glucosidase Inhibition

Q & A

Handling discrepancies in bioactivity data across replicates :

  • Perform Grubbs' test to identify outliers.
  • Use mixed-effects models (e.g., ANOVA with random effects for plate-to-plate variability) to account for technical noise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.